molecular formula C11H20N2O B7359304 N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide

N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide

Cat. No. B7359304
M. Wt: 196.29 g/mol
InChI Key: IGMWBYRIVXDOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water, dimethyl sulfoxide, and ethanol. MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.

Mechanism of Action

N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning, memory, and synaptic plasticity.
Biochemical and physiological effects:
N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior in the elevated plus maze test and the open field test. N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide is its relatively low potency, which means that higher concentrations may be required to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide and its therapeutic applications. One area of interest is the role of mGluR5 in autism spectrum disorders, as studies have shown that N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide can improve social behavior in animal models of autism. Another area of interest is the use of N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as mGluR5 has been implicated in the pathogenesis of these disorders. Finally, researchers may explore the use of N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide involves the reaction of 2-methylpiperidine with 2-bromoethyl prop-2-enoate in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide in high purity.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide has also been studied for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of addiction-related behaviors.

properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-11(14)12-7-9-13-8-5-4-6-10(13)2/h3,10H,1,4-9H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMWBYRIVXDOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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